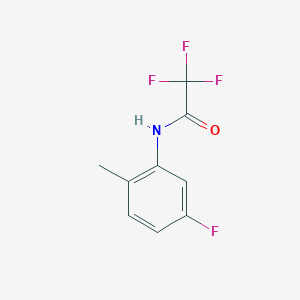
3-Methyl-1-(1,3-thiazol-2-yl)piperazine
概要
説明
“3-Methyl-1-(1,3-thiazol-2-yl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular weight of the compound is 183.28 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves multi-step procedures . The structures of these compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring and a thiazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .科学的研究の応用
Anticancer Activity
A study conducted by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the effectiveness of compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle against various cancer cell lines. These compounds demonstrated significant in vitro anticancer properties across a range of cancers including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial and Antifungal Activity
Gan et al. (2010) synthesized azole-containing piperazine derivatives, assessing their in vitro antibacterial, antifungal, and cytotoxic activities. The study found that most compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing remarkable and broad-spectrum efficacy against all tested strains. These activities were comparable to standard drugs like chloramphenicol and fluconazole (Gan, Lin-Ling et al., 2010).
Anti-inflammatory Activity
Ahmed, Molvi, and Khan (2017) synthesized a novel set of compounds and evaluated their in vitro and in vivo anti-inflammatory activity. The compounds displayed significant membrane stabilization and reduced edema in animal models, indicating their potential as anti-inflammatory agents (Ahmed, Aejaz et al., 2017).
Antileishmanial Activity
Foroumadi et al. (2005) investigated the leishmanicidal activity of synthesized piperazine derivatives against Leishmania major promastigotes. The study revealed strong and superior leishmanicidal activity of these compounds compared to the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi, A. et al., 2005).
Antitubercular Activity
Naidu et al. (2016) designed, synthesized, and evaluated various derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The compounds exhibited a range of activities, with some showing very good anti-tubercular activity, highlighting the potential of these derivatives in treating tuberculosis (Naidu, Kalaga Mahalakshmi et al., 2016).
作用機序
Target of Action
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a compound that has been found to have significant biological activityIt’s known that benzothiazole derivatives, which include this compound, have shown potent inhibition againstM. tuberculosis .
Mode of Action
It’s known that benzothiazole derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Benzothiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
tuberculosis , suggesting that they may have significant antimicrobial effects.
特性
IUPAC Name |
2-(3-methylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSBSJOPQYMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



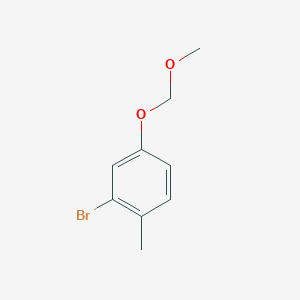
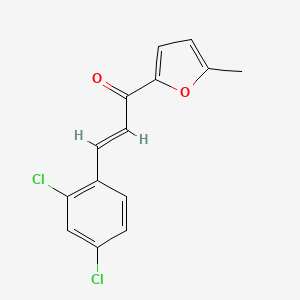
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)
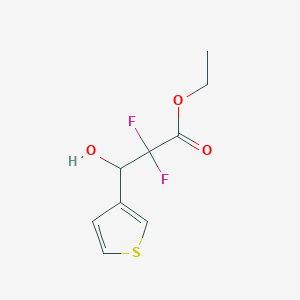
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)


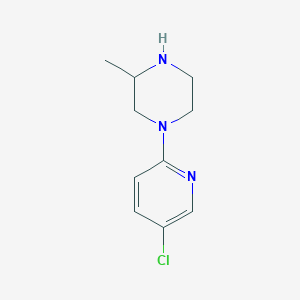
![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)
